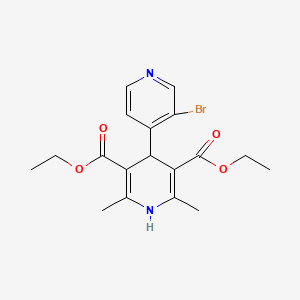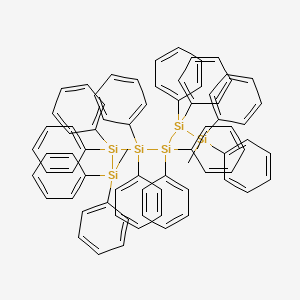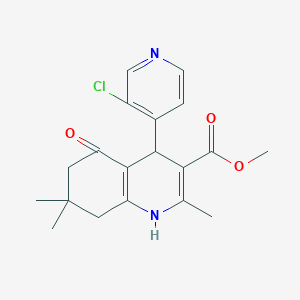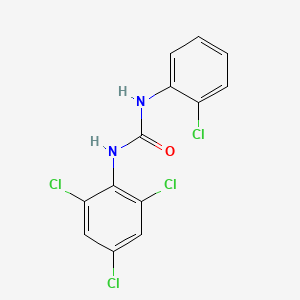
1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with a chlorine atom at the ortho position and the other with chlorine atoms at the ortho, meta, and para positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl-substituted derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acid derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate in acidic or neutral conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Hydroxyl-substituted derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Reduction Reactions: Amine derivatives.
科学研究应用
1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(2-Chlorophenyl)-3-phenylurea: Lacks the additional chlorine atoms on the second aromatic ring.
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea: Contains additional chlorine atoms on the first aromatic ring.
1-(2,4,6-Trichlorophenyl)-3-(4-chlorophenyl)urea: Contains a different substitution pattern on the second aromatic ring.
Uniqueness: 1-(2-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its stability and resistance to degradation, making it a valuable compound for various applications.
属性
CAS 编号 |
113271-46-8 |
|---|---|
分子式 |
C13H8Cl4N2O |
分子量 |
350.0 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-5-9(16)12(10(17)6-7)19-13(20)18-11-4-2-1-3-8(11)15/h1-6H,(H2,18,19,20) |
InChI 键 |
XIJSGGCFPYKKRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)


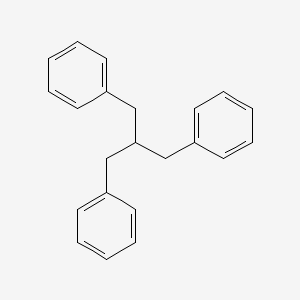

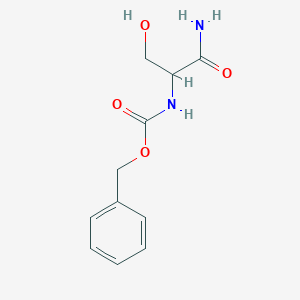

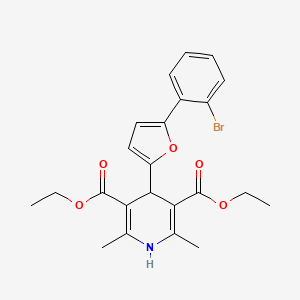
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
